molecular formula C14H23N3O2 B13926750 tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B13926750
M. Wt: 265.35 g/mol
InChI Key: JWOPPKLLKXTBAA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a tert-butyl ester group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including condensation and cyclization, to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are optimized for efficiency and yield, often involving continuous flow processes and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential drug candidates .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is valued for its stability and reactivity, making it a versatile intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperidine rings allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 4-(5-methylpyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-11-5-8-15-17(11)12-6-9-16(10-7-12)13(18)19-14(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3

InChI Key

JWOPPKLLKXTBAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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